2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

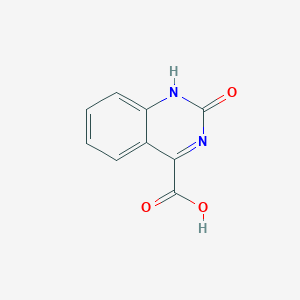

This compound possesses the molecular formula C₉H₆N₂O₃ and exhibits a molecular weight of 190.16 grams per mole. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as 2-oxo-1H-quinazoline-4-carboxylic acid, reflecting its structural composition comprising a quinazoline core with an oxo group at the 2-position and a carboxylic acid functionality at the 4-position. The compound maintains several synonymous designations within chemical literature, including 2-quinazolone-4-carboxylic acid, carboxyquinazolinone, and 4-quinazolinecarboxylic acid, 1,2-dihydro-2-oxo-.

The structural configuration of this compound features a bicyclic system wherein a benzene ring is fused to a pyrimidine ring, characteristic of the quinazoline framework. The presence of the oxo group at position 2 creates a lactam functionality, while the carboxylic acid group at position 4 provides additional chemical reactivity and hydrogen bonding capabilities. Chemical database repositories have assigned this compound the identifier DTXSID20337340 within the Distributed Structure-Searchable Toxicity database, and it carries the InChI key JMRRYHBZGAQICA-UHFFFAOYSA-N for computational chemistry applications.

The simplified molecular-input line-entry system representation of this compound is documented as C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O, which clearly delineates the connectivity pattern of atoms within the molecular structure. Physical property calculations indicate that the compound possesses five hydrogen bond acceptor sites and two hydrogen bond donor sites, contributing to its solubility characteristics and intermolecular interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Chemical Abstracts Service Number | 99066-77-0 |

| InChI Key | JMRRYHBZGAQICA-UHFFFAOYSA-N |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Density | 1.56 g/cm³ |

| Boiling Point | 561.5°C at 760 mmHg |

Historical Context in Quinazoline Research

The historical development of quinazoline chemistry traces its origins to the pioneering work of Griess in 1869, who reported the first quinazoline derivative synthesis through the reaction of cyanogen with anthranilic acid. This foundational discovery marked the beginning of systematic investigations into nitrogen-containing bicyclic heterocycles that would eventually lead to the development of compounds such as this compound. The early nomenclature assigned to these compounds reflected their structural relationship to established heterocyclic systems, with the bicyclic product initially designated as bicyanoamido benzoyl until the standardization of quinazoline terminology in 1885.

Subsequent advances in quinazoline synthesis methodology emerged through the contributions of Bischler and Lang, who achieved quinazoline preparation via decarboxylation of the 2-carboxy derivative. However, the most significant advancement in quinazoline synthetic methodology came through Gabriel's work in 1903, which established a more practical synthetic route to the parent heterocycle and laid the groundwork for derivative synthesis. Gabriel's approach involved the reduction of o-nitrobenzylamine with hydrogen iodide and red phosphorus to yield 2-aminobenzylamine, followed by condensation with formic acid to produce dihydroquinazoline, which subsequently underwent oxidation to quinazoline.

The nomenclature "quinazoline" itself was proposed by Widdege, recognizing the structural relationship between this heterocycle and quinoline as an aza derivative. Throughout the early 20th century, various alternative names including phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanaphthaline were occasionally employed, reflecting the evolving understanding of heterocyclic nomenclature systems. The systematic investigation of quinazoline chemistry received comprehensive review by Williamson in 1957, followed by Lindquist in 1959, and was subsequently updated by Armarego in 1963, establishing the theoretical foundation for derivative development.

The specific development of quinazoline carboxylic acid derivatives represents a more recent advancement in this field, with contemporary synthetic methodologies enabling the preparation of compounds such as this compound through one-pot three-component condensation reactions. These synthetic approaches have built upon the historical foundation established by early quinazoline researchers while incorporating modern catalytic methods and reaction optimization strategies.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within heterocyclic chemistry due to its unique combination of structural features that enable diverse chemical transformations and biological activities. The compound represents a member of the quinazoline family, which constitutes one of the most important classes of nitrogen-containing heterocyclic compounds in contemporary medicinal chemistry and synthetic organic chemistry. The presence of both the quinazoline core and the carboxylic acid functionality provides a versatile scaffold for chemical modification and derivatization.

The heterocyclic nature of this compound contributes to its chemical stability while simultaneously offering multiple sites for functionalization. The quinazoline framework exhibits remarkable stability in cold dilute acid and alkaline solutions, although it undergoes decomposition under more vigorous conditions, yielding o-aminobenzaldehyde, ammonia, and formic acid when subjected to boiling hydrochloric acid. This stability profile makes this compound an attractive intermediate for synthetic applications where controlled reactivity is desired.

Within the broader context of diazanaphthalene compounds, this compound shares structural relationships with quinoxaline, cinnoline, and phthalazine, representing isomeric forms that differ in the positioning of nitrogen atoms within the bicyclic framework. This positional relationship influences the electronic properties and reactivity patterns of these compounds, with the 1,3-diazine arrangement in quinazoline derivatives providing distinct chemical behavior compared to their isomeric counterparts.

The carboxylic acid functionality at the 4-position of the quinazoline ring system enhances the compound's utility as a synthetic building block by providing a reactive handle for esterification, amidation, and other carboxyl group transformations. Research has demonstrated that this carboxylic acid group enables the synthesis of ester and amide derivatives through straightforward chemical reactions, expanding the structural diversity accessible from this parent compound. The presence of the oxo group at position 2 creates additional hydrogen bonding capabilities and influences the electronic distribution within the ring system, contributing to the compound's overall chemical properties.

Contemporary investigations have revealed that quinazoline derivatives, including this compound, serve as privileged scaffolds in medicinal chemistry due to their ability to interact with diverse biological targets. The structural features of this compound align with pharmacophoric requirements for various therapeutic applications, making it a valuable starting point for drug discovery efforts. The planar nature of the quinazoline system facilitates favorable interactions with biological macromolecules, while the functional groups provide opportunities for optimization of pharmacokinetic and pharmacodynamic properties.

| Structural Feature | Chemical Significance |

|---|---|

| Quinazoline Core | Provides aromatic stability and planarity |

| 2-Oxo Group | Creates lactam functionality and hydrogen bonding |

| 4-Carboxylic Acid | Enables derivatization and ionic interactions |

| Bicyclic System | Confers rigidity and defined three-dimensional structure |

| Nitrogen Atoms | Contribute to electron density and binding affinity |

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound reflects the compound's growing importance as a synthetic intermediate and potential therapeutic agent. Current investigations focus on developing efficient synthetic methodologies for preparing this compound and its derivatives, with particular emphasis on one-pot multicomponent reactions that offer advantages in terms of atom economy and reaction efficiency. Recent synthetic approaches have demonstrated the feasibility of preparing this compound through three-component condensation reactions involving readily available starting materials such as benzaldehyde derivatives, anthranilic acid salts, and ammonium acetate.

Transition metal-catalyzed synthesis methodologies have emerged as a significant area of research focus, with investigations exploring the use of various metal catalysts to enhance reaction efficiency and selectivity in quinazoline derivative preparation. These catalytic approaches provide new synthetic pathways that complement traditional methods while offering improved reaction conditions and product yields. The development of such methodologies has streamlined the synthesis of quinazoline derivatives and expanded access to structurally diverse compounds for biological evaluation.

Contemporary medicinal chemistry research has identified this compound as a valuable building block for developing compounds with anticancer activity. Investigations have focused on incorporating this scaffold into larger molecular frameworks designed to target specific cancer-related proteins and pathways. Recent studies have demonstrated that quinazoline-based carboxylic acid derivatives can function as kinase inhibitors, particularly targeting Aurora kinases that play crucial roles in cell division and cancer progression. These findings have motivated continued research into structure-activity relationships and optimization of quinazoline derivatives for enhanced therapeutic efficacy.

The biochemical research landscape has revealed that this compound participates in various enzymatic processes and molecular interactions that contribute to its biological activity. Studies have identified interactions with enzymes such as quinoline-4-carboxylate 2-oxidoreductase, which catalyzes oxidation reactions relevant to cellular metabolism. Additionally, research has demonstrated the compound's ability to interact with cholinesterases, enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological research.

Current synthetic chemistry research emphasizes the development of derivatives through chemical modification of the carboxylic acid functionality, leading to ester and amide derivatives with enhanced biological properties. These derivatization studies have revealed that structural modifications can significantly impact biological activity and selectivity, providing valuable insights for rational drug design approaches. The synthesis of phenolic esters and various amide derivatives has been accomplished through reactions with the corresponding acid chloride, demonstrating the synthetic versatility of this compound.

| Research Area | Current Focus | Methodological Approaches |

|---|---|---|

| Synthetic Chemistry | One-pot multicomponent reactions | Three-component condensation |

| Catalytic Methods | Transition metal catalysis | Metal-catalyzed ring formation |

| Medicinal Chemistry | Cancer therapeutic development | Kinase inhibitor design |

| Biochemical Studies | Enzyme interaction mechanisms | Molecular binding analysis |

| Derivative Synthesis | Structural diversification | Carboxyl group modifications |

Properties

IUPAC Name |

2-oxo-1H-quinazoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8(13)7-5-3-1-2-4-6(5)10-9(14)11-7/h1-4H,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRYHBZGAQICA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337340 | |

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99066-77-0 | |

| Record name | 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The most common method for synthesizing 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. This reaction can be performed under acidic or basic conditions, leading to the formation of the quinazoline ring structure. The general reaction scheme is as follows:

- Reactants : Anthranilic acid or its derivatives + Formamide

- Conditions : Acidic or basic medium

- Product : this compound

One-Pot Three-Component Reaction

Another effective synthesis route involves a one-pot three-component reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt, ammonium acetate, and benzaldehyde. This method has been reported to yield the target compound efficiently under mild conditions without the need for catalysts. The proposed mechanisms for this synthesis include:

- Path A : Aldimine formation followed by diimine conversion and cyclization.

- Path B : Direct reaction between ammonium acetate and aldehyde leading to aldimine formation, followed by cyclization.

This method allows for the synthesis of various quinazoline derivatives with carboxylic groups at different positions on the ring.

Reaction Conditions and Yields

The choice of solvents, temperature, and time significantly affects the yield and purity of the synthesized compound. Commonly used solvents include ethanol and water, with reaction times ranging from several hours to overnight depending on the specific method employed.

| Method | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclization with Formamide | None | Reflux | 6-12 hours | Moderate to High |

| One-Pot Three-Component Reaction | Ethanol | Room Temperature | 1-3 hours | High |

Mechanistic Insights

The mechanisms of synthesis reveal intricate pathways that lead to the formation of the quinazoline ring:

Aldimine Formation : The initial step often involves the condensation of an amine (from anthranilic acid) with an aldehyde to form an aldimine.

Cyclization : The aldimine undergoes further reactions leading to a diimine intermediate which then cyclizes to form the quinazoline structure.

Aromatization : Finally, exposure to air can facilitate the aromatization of dihydroquinazoline to yield the desired product.

Industrial Production Methods

For large-scale production, similar cyclization reactions are optimized for yield and purity using continuous flow reactors or batch processes that allow better control over reaction conditions. These methods are designed to minimize by-products and maximize efficiency, making them suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.

Major Products Formed

Oxidation: Quinazoline derivatives with various substituents.

Reduction: Dihydroquinazoline derivatives.

Substitution: Amides, esters, and other substituted quinazoline derivatives.

Scientific Research Applications

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Quinazoline/Quinoline Family

2-Oxo-1,2-dihydroquinoline-4-carboxylic Acid

- Structure: C₁₀H₇NO₃, with a quinoline core (one nitrogen) instead of quinazoline (two nitrogens).

- Key Differences :

- Biological Activity : Used as a scaffold for synthesizing N-substituted carboxamides, though derivatives showed <20% inhibition in enzymatic assays .

6-Hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

- Structure: C₁₀H₇NO₄, with a hydroxyl group at position 4.

- Key Differences: Enhanced hydrogen-bonding capacity due to the hydroxyl group. Improved solubility (Log S: -2.1 vs. -3.5 for non-hydroxylated analogs) .

- Biological Activity : Exhibits antimicrobial and anticancer properties via enzyme inhibition .

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

- Structure: C₁₁H₉NO₃, with a methyl group at position 1.

- Key Differences :

- Increased lipophilicity (Log P: 1.8 vs. 1.2 for unmethylated analogs), enhancing membrane permeability .

- Reduced metabolic stability due to steric hindrance.

Isoquinoline and Quinoxaline Derivatives

1-Oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxylic Acid

- Structure: C₁₆H₁₁NO₃, featuring a phenyl group at position 2.

- Key Differences :

- The phenyl group enhances π-π stacking interactions, improving receptor binding .

- Higher molecular weight (273.27 g/mol) reduces GI absorption (predicted: Low) .

2-Oxo-1,2-dihydroquinoxaline-6-carboxylic Acid

- Structure: C₉H₆N₂O₃, with a quinoxaline core (adjacent nitrogens).

- Key Differences :

- Stronger electron-withdrawing effects due to adjacent nitrogens, altering reactivity.

- Demonstrated enzyme inhibition via active-site binding .

Pyridine and Tetrahydroquinoline Derivatives

3-Cyano-6-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid

- Structure: C₁₀H₁₁N₂O₃, with cyano and isopropyl groups.

- Key Differences: The isopropyl group enhances lipophilicity (Log P: 2.1), favoring membrane penetration . Cyano group increases metabolic stability but may introduce toxicity risks.

6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic Acid

Data Table: Comparative Overview

Key Findings and Implications

- Structural Determinants of Activity: The quinazoline core in the target compound offers superior hydrogen-bonding capacity compared to quinoline derivatives, critical for binding viral macrodomains . Substituents like hydroxyl or methoxy groups enhance solubility but may reduce metabolic stability .

- Synthetic Flexibility : The carboxylic acid group enables diverse derivatization, though substituent choice (e.g., methyl, phenyl) must balance lipophilicity and bioavailability .

- Therapeutic Potential: While some analogs show low inhibition rates, targeted modifications (e.g., introducing electron-withdrawing groups) could optimize activity .

Biological Activity

2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid (also referred to as EVT-366082) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique quinazoline ring structure with a carboxylic acid functional group, characterized by the molecular formula and a molecular weight of approximately 192.17 g/mol. The synthesis typically involves cyclization reactions starting from anthranilic acid derivatives, often using solvents like ethanol or acetic acid to optimize yields. Techniques such as thin-layer chromatography are employed to ensure purity during synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and molecular targets within biological systems. It is hypothesized that the compound may inhibit enzymes such as DNA topoisomerases, which are essential for DNA replication and cell division. This inhibition can lead to modulation of cellular signaling pathways and enzymatic activities, contributing to its potential antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. For example, derivatives of quinazoline compounds have been reported to display high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potent effects at low doses .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| EVT-366082 | M. tuberculosis | 1.25 | |

| EVT-366082 | E. coli | 15 | |

| EVT-366082 | S. aureus | 10 |

Anticancer Activity

The compound also shows promise in anticancer research. It has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that it may interfere with critical signaling pathways involved in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Study : A study conducted on a series of quinazoline derivatives demonstrated that specific modifications in the structure significantly enhance antimicrobial activity against resistant strains of bacteria, including M. tuberculosis. The study highlighted the importance of structural diversity in optimizing biological efficacy .

- Anticancer Evaluation : In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins, indicating its potential as a therapeutic agent in cancer treatment .

- In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of the compound. In murine models of tuberculosis, no significant toxicity was observed at therapeutic doses, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid, and which reaction parameters are critical for optimization?

- Methodological Answer : A common approach involves synthesizing ethyl ester precursors (e.g., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) followed by saponification under alkaline conditions . Key parameters include pH control (e.g., NaOH concentration), solvent selection (polar aprotic solvents), and reaction temperature (typically 60–80°C). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the carboxylic acid form. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra should match reference data for quinazoline derivatives (e.g., characteristic peaks for the oxo and carboxylic acid groups) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (m/z = 189.17 for C10H7NO3) .

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Periodic purity checks via HPLC are advised, especially after long-term storage . Desiccants like silica gel should be used to minimize moisture exposure.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for quinazoline-derived carboxylic acids?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches using orthogonal methods (e.g., NMR + HPLC) to rule out impurities .

- Assay Standardization : Use cell lines with validated sensitivity profiles (e.g., HEK293 for cytotoxicity) and include positive controls (e.g., known kinase inhibitors for enzyme studies).

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography can identify unintended enantiomers affecting activity .

Q. What strategies improve aqueous solubility for in vivo studies of this compound?

- Methodological Answer :

- Salt Formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to enhance solubility without altering bioactivity.

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) that hydrolyze in vivo to release the active carboxylic acid .

- Solubility Quantification : Use UV-Vis spectroscopy (calibration curve at λmax) or HPLC to measure solubility in PBS (pH 7.4) .

Q. How can computational methods predict reactivity and derivative design for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization .

- Molecular Docking : Screen derivatives against target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina to prioritize synthesis .

- QSAR Modeling : Train models on existing quinazoline bioactivity data to predict IC50 values for novel analogs .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.